molecular formula C12H12O6 B3053989 2-(1,3-Benzodioxol-5-ylmethyl)butanedioic acid CAS No. 57420-27-6

2-(1,3-Benzodioxol-5-ylmethyl)butanedioic acid

Cat. No. B3053989
CAS RN: 57420-27-6
M. Wt: 252.22 g/mol
InChI Key: VXIGMHUBZXMCIU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(1,3-Benzodioxol-5-ylmethyl)butanedioic acid” is based on its molecular formula, C12H12O6 . The molecular weight of the compound is 252.22 g/mol.


Physical And Chemical Properties Analysis

The melting point of “2-(1,3-Benzodioxol-5-ylmethyl)butanedioic acid” is 211 °C and its predicted boiling point is 398.0±37.0 °C . The compound has a predicted density of 1.461±0.06 g/cm3 . Its pKa is predicted to be 4.37±0.23 .

Scientific Research Applications

Metal-Organic Frameworks

2-(1,3-Benzodioxol-5-ylmethyl)butanedioic acid plays a significant role in the development of metal-organic frameworks (MOFs). Research indicates the use of this compound in creating novel MOFs with potential applications in crystal engineering and transition metal coordination networks (Xu et al., 2010). These frameworks exhibit unique properties like metal-bix double-helical chains and different coordination environments, suggesting their use in advanced material sciences.

Coordination Polymers

The compound is instrumental in the synthesis of coordination polymers. Studies show the formation of diverse polymers with intricate structures like 3D frameworks and 2D layer networks, indicating its versatility in supramolecular chemistry (Wen et al., 2007). These polymers exhibit interesting properties like fluorescence emissions, which could be significant in developing photoactive materials.

Photocatalytic Properties

Research demonstrates the use of 2-(1,3-Benzodioxol-5-ylmethyl)butanedioic acid in creating compounds with high photocatalytic activities. These activities are pertinent for the degradation of pollutants like methylene blue and methyl orange under UV irradiation, showcasing potential environmental applications (Hao et al., 2017).

Biotechnological Applications

This compound is also significant in biotechnological applications. For instance, it has been used in improving the production of valuable chemicals like 2,3-butanediol in microorganisms, indicating its utility in metabolic engineering and bioprocess optimization (Kim & Hahn, 2015).

Luminescence Properties

Studies also reveal the luminescence properties of frameworks constructed using 2-(1,3-Benzodioxol-5-ylmethyl)butanedioic acid. Such properties are essential for the development of materials with potential applications in lighting and display technologies (Lou et al., 2013).

Chemical Synthesis

This compound is utilized in chemical synthesis, particularly in the enantioselective synthesis of chiral intermediates for potential drug candidates. It underscores the importance of 2-(1,3-Benzodioxol-5-ylmethyl)butanedioic acid in pharmaceutical chemistry (Easwar & Argade, 2003).

properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6/c13-11(14)5-8(12(15)16)3-7-1-2-9-10(4-7)18-6-17-9/h1-2,4,8H,3,5-6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIGMHUBZXMCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301071
Record name NSC140905
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57420-27-6
Record name NSC140905
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140905
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC140905
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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